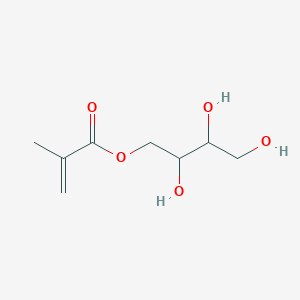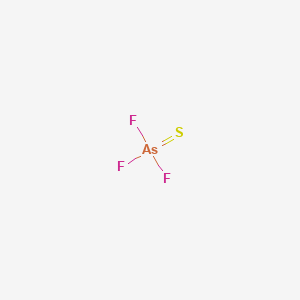
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:
Reagents: 4-ethoxybenzaldehyde and 4-ethoxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of solid-supported catalysts can also enhance the efficiency and selectivity of the reaction.
化学反応の分析
Types of Reactions
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Can be reduced to form saturated ketones or alcohols.
Substitution: Can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Substituted chalcones with various functional groups
科学的研究の応用
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the production of dyes, pigments, and as a precursor for polymer synthesis.
作用機序
The biological activity of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction can trigger various cellular pathways, including apoptosis, autophagy, and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-2-propen-1-one
- 1,3-Bis(4-methylphenyl)-2-propen-1-one
- 1,3-Diphenyl-2-propen-1-one
Uniqueness
2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- stands out due to the presence of ethoxy groups, which can enhance its solubility and bioavailability compared to other chalcone derivatives. The ethoxy groups also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
141701-93-1 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3 |
InChIキー |
MORPXEJCAQCOOK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


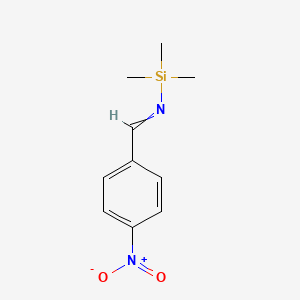
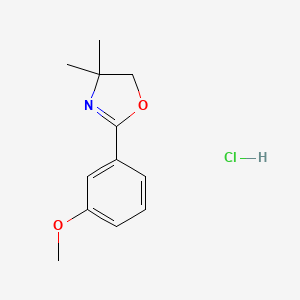
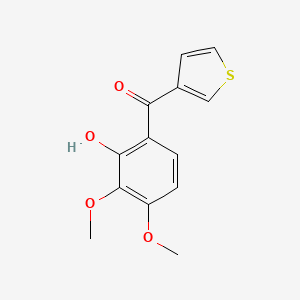
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)

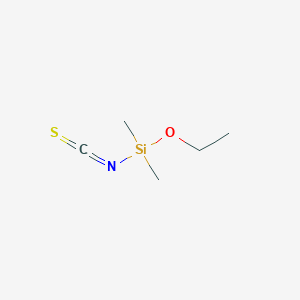
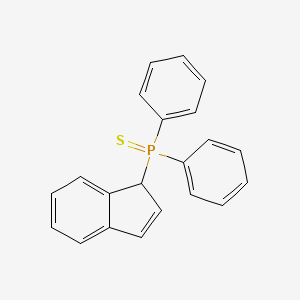

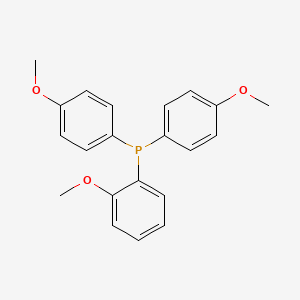
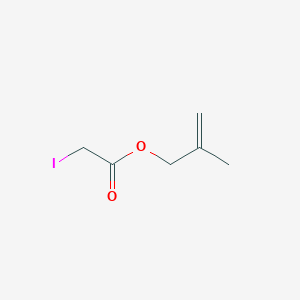
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
